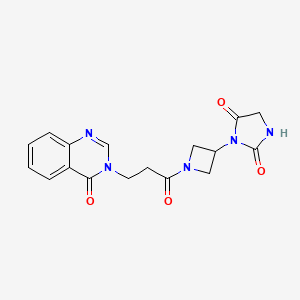
3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a synthetic organic compound with a complex structure, featuring multiple fused rings and functional groups
Aplicaciones Científicas De Investigación
This compound has shown potential in diverse research fields:
Chemistry::Catalysis: Used as a ligand in catalytic systems.
Antimicrobial Agents: Studied for antimicrobial properties.
Pharmaceutical Development: Potential as a drug candidate for treating various diseases.
Materials Science: Application in the development of advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:: The preparation of 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic synthesis, starting from readily available precursors. Key steps include:
Formation of the quinazolinone ring: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Attachment of the azetidinone moiety: This step may involve nucleophilic substitution reactions, utilizing azetidinone precursors.
Incorporation of the imidazolidinedione ring: This often requires the use of urea derivatives under controlled conditions.
Industrial Production Methods:: On an industrial scale, the synthesis might involve optimized reaction conditions, such as:
Catalysts: Utilization of specific catalysts to improve yield and selectivity.
Solvents: Selection of suitable solvents to facilitate the reactions and ensure product purity.
Temperature and Pressure: Precise control over reaction temperature and pressure to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:: 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The quinazolinone ring can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction of the imidazolidinedione ring may be achieved with reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the azetidinone and quinazolinone rings.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Temperatures: Reactions often require controlled temperatures, ranging from -10°C to 100°C.
Major Products:: Reactions can yield various products, depending on conditions. For example:
Oxidation: Converts quinazolinone to quinazoline N-oxides.
Reduction: Converts imidazolidinedione to hydroxyimides.
Substitution: Yields substituted azetidinones and quinazolinones.
Mecanismo De Acción
The compound's mechanism of action involves interactions with molecular targets, such as enzymes and receptors.
Molecular Targets::Enzymes: Inhibition of specific enzymes involved in disease pathways.
Receptors: Binding to receptors, modulating their activity.
Signal Transduction: Altering signaling pathways, affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds::
4-oxoquinazolin-3(4H)-yl derivatives.
Azetidin-3-yl containing compounds.
Imidazolidine-2,4-dione derivatives.
Uniqueness:: This compound's uniqueness lies in its combined structural features, leading to distinct chemical properties and biological activities.
Propiedades
IUPAC Name |
3-[1-[3-(4-oxoquinazolin-3-yl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c23-14(21-8-11(9-21)22-15(24)7-18-17(22)26)5-6-20-10-19-13-4-2-1-3-12(13)16(20)25/h1-4,10-11H,5-9H2,(H,18,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEBBWJLKOYFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)N4C(=O)CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
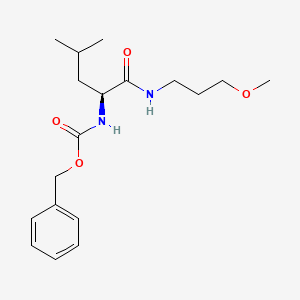
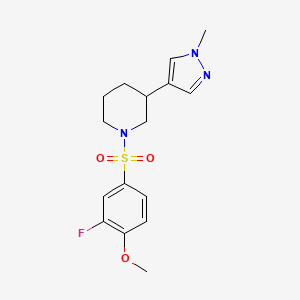
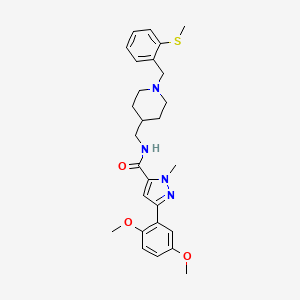
![6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2590080.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(2,4,6-tribromophenoxy)propan-2-OL hydrochloride](/img/structure/B2590081.png)
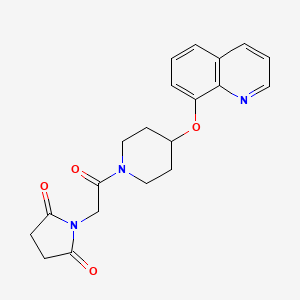
![N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide](/img/structure/B2590084.png)
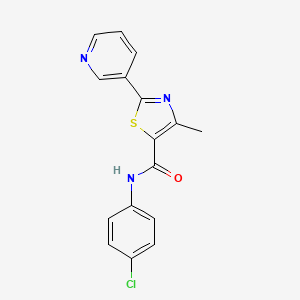
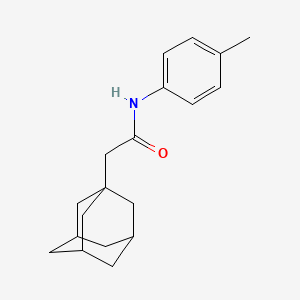
![N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2590089.png)
![1-(4-chlorophenyl)-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2590091.png)
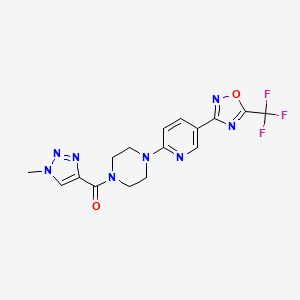
![6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2590095.png)
![6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2590096.png)
